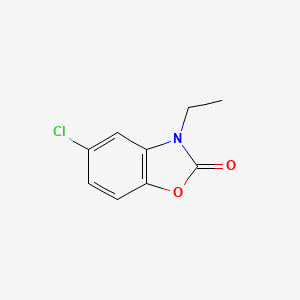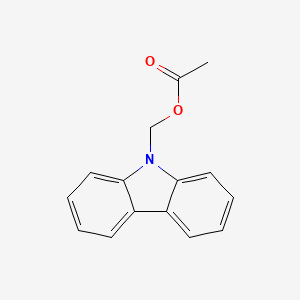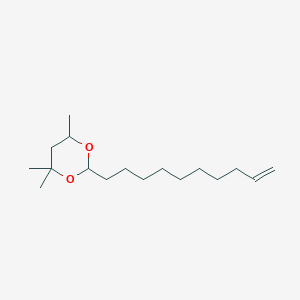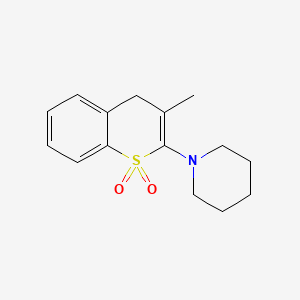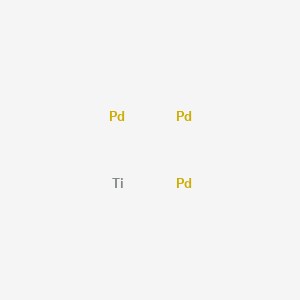
Palladium--titanium (3/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palladium–titanium (3/1) is an intermetallic compound composed of three parts palladium and one part titanium. This compound is known for its unique properties, including high thermal stability, excellent catalytic activity, and significant hydrogen storage capacity. These characteristics make it a valuable material in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Palladium–titanium (3/1) can be synthesized through several methods, including:
Mechanical Alloying: This involves the high-energy ball milling of palladium and titanium powders. The process requires precise control of milling time and atmosphere to achieve the desired stoichiometry and phase composition.
Arc Melting: In this method, palladium and titanium are melted together in an arc furnace under an inert atmosphere. The molten mixture is then rapidly cooled to form the intermetallic compound.
Chemical Vapor Deposition (CVD): This technique involves the deposition of palladium and titanium precursors onto a substrate, followed by thermal treatment to form the intermetallic compound.
Industrial Production Methods
Industrial production of palladium–titanium (3/1) typically involves large-scale arc melting or mechanical alloying. These methods are preferred due to their scalability and ability to produce high-purity materials.
化学反应分析
Types of Reactions
Palladium–titanium (3/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium oxide and titanium oxide.
Reduction: It can be reduced back to its metallic form using hydrogen or other reducing agents.
Substitution: Palladium–titanium (3/1) can participate in substitution reactions where one of the metals is replaced by another element.
Common Reagents and Conditions
Oxidation: Typically carried out in the presence of oxygen or air at elevated temperatures.
Reduction: Hydrogen gas is commonly used as a reducing agent at high temperatures.
Substitution: Various halides and organometallic compounds can be used under controlled conditions.
Major Products
Oxidation: Palladium oxide (PdO) and titanium oxide (TiO2).
Reduction: Metallic palladium and titanium.
Substitution: New intermetallic compounds depending on the substituting element.
科学研究应用
Palladium–titanium (3/1) has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation, dehydrogenation, and carbon-carbon coupling reactions.
Hydrogen Storage: The compound’s ability to absorb and release hydrogen makes it valuable for hydrogen storage applications.
Biomedical Applications: Palladium–titanium (3/1) nanoparticles are explored for their potential in drug delivery, imaging, and as antimicrobial agents.
Energy Storage: It is used in the development of advanced batteries and fuel cells due to its excellent electrochemical properties.
作用机制
The mechanism by which palladium–titanium (3/1) exerts its effects varies depending on the application:
Catalysis: The compound provides active sites for the adsorption and activation of reactants, facilitating various chemical transformations.
Hydrogen Storage: Palladium–titanium (3/1) forms hydrides, where hydrogen atoms are absorbed into the metal lattice, allowing for reversible hydrogen storage.
Biomedical Applications: The nanoparticles interact with biological molecules, leading to enhanced drug delivery or antimicrobial activity.
相似化合物的比较
Similar Compounds
Palladium-Platinum (3/1): Similar catalytic properties but higher cost.
Titanium-Nickel (3/1): Known for shape memory effects but less effective in catalysis.
Palladium-Copper (3/1): Good catalytic activity but lower hydrogen storage capacity.
Uniqueness
Palladium–titanium (3/1) stands out due to its combination of high thermal stability, excellent catalytic activity, and significant hydrogen storage capacity. This makes it a versatile material for various applications, from catalysis to energy storage and biomedical uses.
属性
CAS 编号 |
12066-72-7 |
|---|---|
分子式 |
Pd3Ti |
分子量 |
367.1 g/mol |
IUPAC 名称 |
palladium;titanium |
InChI |
InChI=1S/3Pd.Ti |
InChI 键 |
RAFFEOIEIIDOOW-UHFFFAOYSA-N |
规范 SMILES |
[Ti].[Pd].[Pd].[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-butoxybenzamide](/img/structure/B14726531.png)
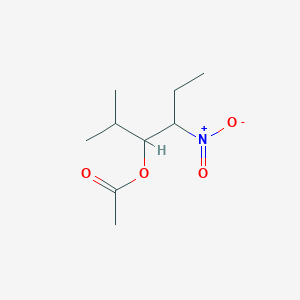
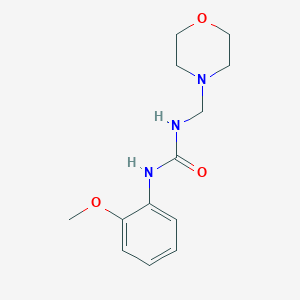
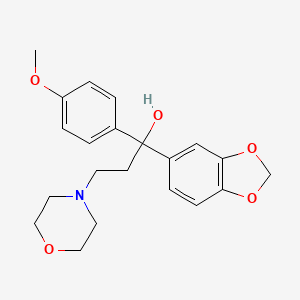

![1-[2-(4-Chlorophenyl)-6-methoxyquinolin-4-yl]-2-(diethylamino)ethanol](/img/structure/B14726548.png)


![4,4'-[(2,3-Dimethoxyphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14726569.png)
